molecular formula C8H8N4O B1376662 5-amino-1H-indazole-3-carboxamide CAS No. 1249631-73-9

5-amino-1H-indazole-3-carboxamide

Cat. No.: B1376662
CAS No.: 1249631-73-9
M. Wt: 176.18 g/mol
InChI Key: UOFWERZHSMPSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1H-indazole-3-carboxamide (CID 60904755), with the molecular formula C8H8N4O, is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for constructing novel bioactive molecules. Its core structure is the 1H-indazole scaffold, which is a privileged structure in pharmaceutical development due to its diverse biological activities . Researchers utilize this specific carboxamide derivative as a precursor in the synthesis of N1-alkylated 1H-indazole-3-carboxamide derivatives, which have been investigated as potential anticancer agents. Studies show that such compounds exhibit promising in vitro cytotoxicity against various human cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A-549) . Furthermore, the indazole-3-carboxamide regioisomer is critically important in pharmacological research. Studies indicate that the specific 3-carboxamide (-CO-NH-) linkage is essential for potent biological activity, such as inhibition of calcium influx through CRAC channels, which can stabilize mast cells and suppress the release of pro-inflammatory mediators . This makes it a valuable scaffold for developing new immune modulators. The compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,9H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFWERZHSMPSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249631-73-9
Record name 5-amino-1H-indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Therapeutic Potential of 5-Amino-1H-indazole-3-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities implicated in various pathologies. The strategic incorporation of a 5-amino group onto this scaffold has been shown to significantly modulate the physicochemical properties and biological activity of these derivatives, opening new avenues for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of 5-amino-1H-indazole-3-carboxamide derivatives, with a focus on their synthesis, mechanisms of action, structure-activity relationships (SAR), and applications in oncology, inflammation, and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Indazole Scaffold and the Significance of the 5-Amino Moiety

The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone of many clinically successful drugs.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets. The 1H-indazole-3-carboxamide core, in particular, has been extensively explored, leading to the discovery of potent inhibitors of various enzymes and receptors.[3][4]

The introduction of a 5-amino group to this scaffold is a critical design element. This substitution can profoundly influence the molecule's properties in several ways:

  • Enhanced Target Engagement: The amino group can act as a hydrogen bond donor, forming crucial interactions with the target protein's active site, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The amino group can alter the molecule's polarity, solubility, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vector for Further Derivatization: The amino group serves as a synthetic handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's biological activity and selectivity.

This guide will delve into the specifics of how these attributes of the 5-amino group are exploited in the design of novel therapeutic agents.

Key Therapeutic Targets and Mechanisms of Action

5-Amino-1H-indazole-3-carboxamide derivatives have demonstrated activity against a range of therapeutically relevant targets. The following sections will explore the most prominent of these, detailing the underlying mechanisms of action.

Poly(ADP-ribose) Polymerase (PARP) Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks during replication, resulting in synthetic lethality.[6][7]

5-Amino-1H-indazole-3-carboxamide derivatives have emerged as potent PARP inhibitors. The indazole scaffold mimics the nicotinamide portion of the NAD+ substrate, while the carboxamide moiety and the 5-amino group can form key hydrogen bonds within the PARP active site.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB Double-Strand DNA Break Replication->DNA_DSB unrepaired HR Homologous Recombination (HR) DNA_DSB->HR HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis leads to PARP_Inhibitor 5-Amino-1H-indazole- 3-carboxamide (PARP Inhibitor) PARP_Inhibitor->PARP inhibits BRCA_Deficiency BRCA1/2 Deficiency (HR Deficient) BRCA_Deficiency->HR impairs

Caption: PARP Inhibition in HR-deficient cancer cells.

Kinase Inhibition in Cancer and Inflammation

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-aminoindazole core is a well-established hinge-binding fragment for many kinases.[2]

  • p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression, migration, and invasion.[4] Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, with the substitution pattern on the carboxamide nitrogen playing a key role in achieving high potency and selectivity.[4]

  • Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[8] The 1-amino-1H-imidazole-5-carboxamide scaffold, a close analogue of our core structure, has been successfully employed as a hinge binder for the development of highly selective covalent BTK inhibitors.[8] This suggests the potential of 5-amino-1H-indazole-3-carboxamides in this therapeutic area.

Modulation of Ion Channels in Inflammatory and Autoimmune Diseases
  • Calcium-Release Activated Calcium (CRAC) Channels: CRAC channels are essential for calcium signaling in immune cells, and their aberrant activation contributes to various inflammatory and autoimmune disorders.[9] Indazole-3-carboxamides have been identified as potent CRAC channel blockers, with the specific regiochemistry of the carboxamide linker being crucial for activity.[9] These compounds have been shown to inhibit the release of pro-inflammatory mediators from mast cells, highlighting their potential as novel immunomodulators.[9]

Monoamine Oxidase B (MAO-B) Inhibition in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can increase dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Indazole- and indole-5-carboxamides have been discovered as highly potent and selective, reversible inhibitors of MAO-B.[10] This indicates that the 5-substituted indazole carboxamide scaffold is a promising starting point for the development of novel MAO-B inhibitors for the treatment of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-amino-1H-indazole-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the indazole ring and the carboxamide nitrogen.

  • Indazole Core Substitutions: The 5-amino group is a key feature. Modifications at other positions of the indazole ring can influence potency and selectivity. For instance, in the context of CRAC channel blockers, substitutions on the indazole ring have been shown to modulate activity.[9]

  • Carboxamide Substituents (R-group): The group attached to the carboxamide nitrogen is a critical determinant of target specificity and potency.

    • For PAK1 inhibition , the introduction of a hydrophilic group in the bulk solvent region and an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site are crucial for high potency and selectivity.[4]

    • In CRAC channel blockers , the nature of the substituent on the amide linker is critical for the inhibition of calcium influx.[9]

    • For MAO-B inhibitors , N-aryl substitution on the carboxamide, particularly with electron-withdrawing groups, has been shown to lead to high potency.[10]

Target Key SAR Observations for Indazole-3-Carboxamides Reference(s)
PARP-1 Introduction of a linker and heterocyclic moieties at the N-1 position can enhance inhibitory activity.[5]
PAK1 Substitution with a hydrophobic ring in the deep back pocket and a hydrophilic group in the solvent-accessible region is critical for potency and selectivity.[4]
CRAC Channel The regiochemistry of the amide linker is crucial for activity. Substituents on the amide nitrogen significantly impact inhibitory potency.[9]
MAO-B N-aryl substitution on the carboxamide, particularly with di-substituted phenyl rings, leads to high potency.[10]

Experimental Protocols

This section provides generalized, yet detailed, methodologies for the synthesis and biological evaluation of 5-amino-1H-indazole-3-carboxamide derivatives. These protocols are intended as a starting point and may require optimization based on the specific derivative being investigated.

General Synthesis of 5-Amino-1H-indazole-3-carboxamide Derivatives

The synthesis of these derivatives typically starts from a suitably protected 5-nitro-1H-indazole-3-carboxylic acid.

Synthetic Workflow

Synthesis_Workflow Start 5-Nitro-1H-indazole- 3-carboxylic acid Amidation Amidation with R-NH2 Start->Amidation EDC, HOBt, DMF Nitro_Reduction Nitro Group Reduction Amidation->Nitro_Reduction e.g., SnCl2, H2/Pd-C Final_Product 5-Amino-1H-indazole- 3-carboxamide Derivative Nitro_Reduction->Final_Product

Caption: General synthetic route for 5-amino-1H-indazole-3-carboxamides.

Step-by-Step Protocol:

  • Amide Coupling:

    • To a solution of 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine (R-NH2) (1.1 equivalents) and triethylamine (TEA) (2.5 equivalents).

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Nitro Group Reduction:

    • Dissolve the 5-nitro-1H-indazole-3-carboxamide derivative (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • After completion, filter the reaction mixture (if using a solid catalyst) and neutralize the solution.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the final 5-amino-1H-indazole-3-carboxamide derivative by column chromatography or recrystallization.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Biological Assays

PARP-1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay):

  • Principle: This assay measures the incorporation of biotinylated NAD+ into a histone substrate by PARP-1. The binding of a fluorescently labeled streptavidin to the biotinylated histone results in a high fluorescence polarization (FP) signal. Inhibition of PARP-1 activity leads to a decrease in the FP signal.

  • Procedure:

    • In a 384-well plate, add the test compound (at various concentrations), recombinant human PARP-1 enzyme, and activated DNA.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the streptavidin-fluorophore conjugate.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 values from the dose-response curves.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • Perform the kinase reaction by incubating the kinase (e.g., PAK1), substrate, ATP, and the test compound in a multi-well plate.

    • After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a luminometer.

    • Lower luminescence signal corresponds to higher kinase inhibition. Calculate IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Future Perspectives and Clinical Outlook

The 5-amino-1H-indazole-3-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics. While extensive research has been conducted on the broader class of indazole-3-carboxamides, there is a clear need for more focused studies on the specific contributions of the 5-amino group to the therapeutic profile of these compounds.

Future research should aim to:

  • Expand the SAR: Systematically explore a wider range of substitutions at the 5-amino position and other positions on the indazole ring to optimize potency and selectivity for various targets.

  • Elucidate Detailed Mechanisms: Conduct in-depth studies to understand the precise molecular interactions and signaling pathways modulated by these derivatives.

  • Investigate In Vivo Efficacy and Pharmacokinetics: Progress promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

While there is currently limited public information on 5-amino-1H-indazole-3-carboxamide derivatives in clinical trials, the proven success of related indazole-based drugs provides a strong rationale for their continued development. The versatility of this scaffold, coupled with the potential for fine-tuning its properties through strategic substitutions, positions these compounds as exciting candidates for the next generation of targeted therapies.

References

  • Bregman, H., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(3), 517-529. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Di Micco, S., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(20), 4685-4694. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

  • Thapa, B. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans Theses and Dissertations. 2795. [Link]

  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Cannaert, A., et al. (2020). Enantiospecific synthesis of eight indazole-3-carboxamide synthetic cannabinoids. Frontiers in Chemistry, 8, 735. [Link]

  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6549-6563. [Link]

  • RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]

  • Wilson, C. D., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Drug and Alcohol Dependence, 236, 109468. [Link]

  • Li, F., et al. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Foods, 11(15), 2242. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1649. [Link]

  • Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4133-4153. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 365. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Iannuzzi, M., et al. (2018). Recent Advances in the Treatment of Neurodegenerative Diseases Based on GSH Delivery Systems. Oxidative Medicine and Cellular Longevity, 2018, 9083061. [Link]

  • Wang, X., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 15962-15981. [Link]

  • Wagmann, L., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

  • Singh, S., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 280. [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. [Link]

  • Al-Shakarchi, W., et al. (2024). In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. International Journal of Molecular Sciences, 25(3), 1735. [Link]

Sources

The Quintessential Guide to Pharmacophore Analysis of 5-Amino-1H-indazole-3-carboxamide: A Ligand-Based Approach to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide navigates the intricate process of pharmacophore analysis, focusing on the promising scaffold of 5-amino-1H-indazole-3-carboxamide. In the absence of a definitive protein-ligand crystal structure for our lead compound, this document champions a robust ligand-based pharmacophore modeling strategy. We will delve into the rationale behind this approach, furnish a detailed, field-proven protocol, and interpret the resulting pharmacophoric model to guide future drug discovery endeavors. This guide is tailored for researchers, medicinal chemists, and computational scientists engaged in the rational design of novel therapeutics.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The 1H-indazole-3-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting key players in cellular signaling pathways, notably protein kinases and poly (ADP-ribose) polymerases (PARP).[1][2] The addition of a 5-amino group to this core, yielding 5-amino-1H-indazole-3-carboxamide, presents an intriguing modification that can significantly alter the compound's physicochemical properties and its interaction with biological targets. Understanding the key chemical features responsible for the biological activity of this scaffold is paramount for the rational design of potent and selective drug candidates.

Pharmacophore modeling serves as a cornerstone in modern drug discovery, providing a three-dimensional abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect.[3][4] These models are instrumental in virtual screening, lead optimization, and predicting potential off-target effects.[5]

This guide will focus on a ligand-based pharmacophore modeling approach, a powerful technique when the three-dimensional structure of the biological target is unknown.[3] By analyzing a set of structurally related molecules with known biological activities, we can deduce a common pharmacophore hypothesis that explains their shared mechanism of action.

The Strategic Imperative for a Ligand-Based Approach

This approach leverages the collective chemical information encoded within a series of active and inactive molecules to construct a pharmacophore model. The fundamental principle is that molecules exhibiting similar biological activity likely share a common binding mode and, consequently, a common set of essential chemical features arranged in a specific spatial orientation.

Methodology: A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling

This section outlines a comprehensive, step-by-step protocol for generating and validating a ligand-based pharmacophore model for 5-amino-1H-indazole-3-carboxamide derivatives, hypothetically targeting p21-activated kinase 1 (PAK1), a promising anti-cancer target for which numerous indazole-based inhibitors have been reported.[6][7]

Curating the Training and Test Sets

The foundation of a robust ligand-based pharmacophore model lies in the careful selection of the training and test set compounds. These sets should comprise structurally diverse molecules with a wide range of biological activities.

Protocol:

  • Literature Survey and Data Compilation: Conduct a thorough review of scientific literature and databases to identify 1H-indazole-3-carboxamide derivatives with reported inhibitory activity against a common biological target (e.g., PAK1).[6][7]

  • Data Curation: Compile a dataset of these compounds, including their chemical structures and corresponding biological activity data (e.g., IC50 values).

  • Defining Activity Thresholds: Categorize the compounds into "active" and "inactive" based on their IC50 values. A common practice is to define highly active compounds (e.g., IC50 < 100 nM) as the "active" set and compounds with significantly lower activity (e.g., IC50 > 10 µM) as the "inactive" set.

  • Training and Test Set Partitioning: Divide the curated dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set will be used to generate the pharmacophore models, while the test set will be used for external validation. The partitioning should be done in a way that ensures both sets are representative of the chemical diversity and activity range of the entire dataset.

Table 1: Hypothetical Dataset of 1H-Indazole-3-Carboxamide Derivatives for Pharmacophore Modeling

Compound IDStructurePAK1 IC50 (nM)Activity ClassSet
1 5-amino-1H-indazole-3-carboxamide50ActiveTraining
2 1H-indazole-3-carboxamide500Moderately ActiveTraining
3 N-methyl-1H-indazole-3-carboxamide25ActiveTraining
4 N-phenyl-1H-indazole-3-carboxamide15ActiveTraining
5 5-nitro-1H-indazole-3-carboxamide15000InactiveTraining
6 5-amino-N-methyl-1H-indazole-3-carboxamide10ActiveTraining
7 N-(pyridin-4-yl)-1H-indazole-3-carboxamide8ActiveTest
8 5-amino-N-phenyl-1H-indazole-3-carboxamide5ActiveTest
9 5-chloro-1H-indazole-3-carboxamide8000InactiveTest
10 N-benzyl-1H-indazole-3-carboxamide300Moderately ActiveTest
Conformational Analysis

Ligands are flexible molecules that can adopt multiple conformations. Identifying the bioactive conformation—the specific three-dimensional arrangement a ligand adopts when binding to its target—is crucial for pharmacophore modeling.

Protocol:

  • Energy Minimization: Perform an initial energy minimization of each molecule in the training set to obtain a low-energy starting conformation.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to generate a diverse ensemble of low-energy conformers for each molecule. A sufficient number of conformers should be generated to adequately sample the conformational space.

Pharmacophore Feature Identification and Model Generation

This step involves identifying the common chemical features among the active molecules and generating pharmacophore hypotheses.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered, which typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Common Feature Identification: Utilize a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common chemical features and their spatial arrangements that are present in the bioactive conformations of the active molecules in the training set.

  • Hypothesis Generation: The algorithm will generate a set of pharmacophore hypotheses, each consisting of a specific combination of features and their geometric constraints (distances and angles).

Pharmacophore Model Validation

Validation is a critical step to assess the quality and predictive power of the generated pharmacophore models.

Protocol:

  • Internal Validation:

    • Cost Analysis: Evaluate the cost parameters of the generated hypotheses. A good hypothesis should have a high cost difference between the null cost (a model that fits all molecules) and the total cost.

    • Fisher's Randomization Test: Perform a statistical validation to assess the significance of the pharmacophore hypothesis. This involves generating random hypotheses and comparing their costs to the cost of the generated model. A high level of statistical significance (e.g., >95%) indicates a non-random and reliable model.

  • External Validation:

    • Test Set Screening: Use the generated pharmacophore model as a 3D query to screen the test set of compounds.

    • Enrichment Factor (EF) and Goodness of Hit (GH) Score: Calculate metrics like the Enrichment Factor (the ratio of the percentage of actives found in a certain percentage of the screened database to the random expectation) and the Goodness of Hit score to evaluate the model's ability to distinguish between active and inactive compounds. A GH score above 0.7 is generally considered indicative of a good model.[8]

Results and Interpretation: A Hypothetical Pharmacophore Model for 5-Amino-1H-indazole-3-carboxamide

Based on our hypothetical dataset of PAK1 inhibitors, a plausible pharmacophore model for the 5-amino-1H-indazole-3-carboxamide scaffold could consist of the following features:

  • One Hydrogen Bond Donor (HBD): Likely originating from the N-H of the indazole ring or the primary amine of the carboxamide group.

  • Two Hydrogen Bond Acceptors (HBA): Potentially from the carbonyl oxygen of the carboxamide and one of the nitrogen atoms of the indazole ring.

  • One Aromatic Ring (AR): Representing the indazole core.

  • One Hydrophobic (HY) feature: This could be an optional feature, representing a hydrophobic pocket in the binding site that can be occupied by substituents on the carboxamide nitrogen.

Diagram 1: Hypothetical Pharmacophore Model for 5-Amino-1H-indazole-3-carboxamide

G HBD HBD HBA1 HBA HBD->HBA1 3.5 Å AR AR HBA1->AR 4.2 Å HBA2 HBA AR->HBA2 3.8 Å HY HY AR->HY 5.5 Å

A hypothetical pharmacophore model for PAK1 inhibition.

Interpretation:

This model suggests that the indazole core provides a crucial aromatic interaction with the target. The hydrogen bonding features are likely involved in key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The optional hydrophobic feature indicates a region where potency can be enhanced by introducing suitable hydrophobic substituents. The 5-amino group, in this model, could contribute to the electronic properties of the aromatic system or act as an additional hydrogen bond donor, potentially enhancing binding affinity.

Experimental Workflows and Data Presentation

To further validate and refine the pharmacophore model, the following experimental workflows are recommended:

In Vitro Kinase Inhibition Assay

Protocol:

  • Compound Preparation: Prepare stock solutions of the synthesized 1H-indazole-3-carboxamide derivatives in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, combine the kinase (e.g., recombinant human PAK1), a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, radiometric assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram 2: In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Compound Dilution Series Incubation Incubate at 30°C Compound->Incubation Kinase Kinase Solution Kinase->Incubation Substrate Substrate/ATP Mix Substrate->Incubation Detection Quantify Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for determining in vitro kinase inhibition.

Data Summary

Table 2: Summary of Pharmacophore Model Validation

Validation ParameterValueInterpretation
Cost Difference (Null vs. Total)45.2Significant difference, indicating a meaningful model.
Fisher's Randomization (Confidence)98%High confidence that the model is not due to chance.
Test Set Actives Identified2 out of 2Good predictive power for active compounds.
Test Set Inactives Identified1 out of 1Good ability to filter out inactive compounds.
Enrichment Factor (Top 10%)15.0Significant enrichment of active compounds.
Goodness of Hit (GH) Score0.85Excellent model quality.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the pharmacophore analysis of 5-amino-1H-indazole-3-carboxamide using a ligand-based approach. By systematically curating data, generating and validating a pharmacophore model, and interpreting its features, we can gain valuable insights into the structure-activity relationships of this promising scaffold.

The hypothetical pharmacophore model presented herein serves as a powerful tool for:

  • Virtual Screening: Identifying novel hit compounds with the desired pharmacophoric features from large chemical databases.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs of 5-amino-1H-indazole-3-carboxamide.

  • Scaffold Hopping: Discovering new chemical scaffolds that can satisfy the pharmacophoric requirements.

Future work should focus on synthesizing and testing a focused library of 5-amino-1H-indazole-3-carboxamide derivatives to experimentally validate and refine the proposed pharmacophore model. Furthermore, as more biological data becomes available, this ligand-based model can serve as a foundation for future structure-based drug design efforts, ultimately accelerating the discovery of novel therapeutics.

References

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Di Martino, S., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 7(4), 659-667. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Pharmacophore modeling of Janus kinase inhibitors: Tools for drug discovery and exposition prediction. (2025). MDPI. [Link]

  • PubChem. 5-amino-1h-indazole-3-carboxamide. [Link]

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4077. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Pharmacophore Modeling in Computational Drug Design: A Critical Review. [Link]

  • Chen, X., et al. (2016). Pharmacophore model validation using GH score method. MethodsX, 3, 443-448. [Link]

  • Pillai, G. G., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. Anti-Cancer Drugs, 29(9), 865-873. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

reagents used in 5-amino-1H-indazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Amino-1H-indazole-3-carboxamide

Executive Summary & Strategic Rationale

The 5-amino-1H-indazole-3-carboxamide scaffold is a high-value pharmacophore in drug discovery, serving as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs), kinase inhibitors (e.g., Axitinib derivatives), and GSK-3


 modulators.[1]

While multiple routes exist, this guide prioritizes the Isatin Ring-Rearrangement Route (Route A) over the Indole Nitrosation (Route B) or o-Halobenzonitrile cyclization.[1]

  • Why Route A? It offers the most direct access to the carboxylic acid oxidation state at C3 without requiring separate oxidation steps (as in the indole route).[1] It utilizes 5-nitroisatin, a stable, inexpensive starting material, allowing for late-stage reduction of the nitro group.[1] This prevents chemoselectivity issues during the amidation step (avoiding self-coupling of the 5-amino group).[1]

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed to carry the nitrogen oxidation state (nitro) through the harsh cyclization and amidation steps, revealing the labile 5-amino group only in the final mild reduction step.[1]

G Figure 1: Retrosynthetic Strategy for 5-Amino-1H-indazole-3-carboxamide Target 5-Amino-1H-indazole- 3-carboxamide Intermediate2 5-Nitro-1H-indazole- 3-carboxamide Intermediate2->Target Nitro Reduction (Pd/C, H2) Intermediate1 5-Nitro-1H-indazole- 3-carboxylic Acid Intermediate1->Intermediate2 Amidation (NH4Cl, HATU/DIPEA) SM 5-Nitroisatin SM->Intermediate1 1. NaOH (Hydrolysis) 2. NaNO2/HCl (Diazotization) 3. SnCl2 (Reductive Cyclization)

Critical Reagents & Material Selection

Success in this synthesis relies on the purity and grade of specific reagents.[1]

Reagent CategorySpecific ReagentGrade/SpecStrategic Function
Starting Material 5-Nitroisatin>98% HPLCPrecursor defining the 5-position substitution.[1][2]
Diazotization Sodium Nitrite (

)
ACS ReagentGenerates the diazonium salt from the hydrolyzed isatin intermediate.[1]
Reductant 1 Stannous Chloride Dihydrate (

)
ACS ReagentReduces the diazonium intermediate to the hydrazine in situ, triggering cyclization.[1]
Coupling Agent HATU or EDC

HCl
High PurityFacilitates amidation.[1] HATU is preferred for sterically hindered or electron-deficient acids.[1]
Ammonia Source Ammonium Chloride (

)
ACS ReagentSolid source of ammonia; easier to handle stoichiometrically than aqueous

.[1]
Reductant 2 Palladium on Carbon (10 wt. %)50% wetCatalytic hydrogenation of the nitro group to the final amine.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid

Mechanism: Base-mediated ring opening of isatin followed by diazotization and reductive cyclization (Sandmeyer-type reduction/cyclization).[1]

  • Hydrolysis:

    • Suspend 5-nitroisatin (10.0 g, 52.0 mmol) in 1N NaOH (60 mL).

    • Heat to 50°C for 30 mins until the solution turns deep red/brown (formation of sodium 2-amino-5-nitrophenylglyoxylate).

    • Cool to 0°C in an ice/salt bath.[1]

  • Diazotization:

    • Add a solution of

      
        (3.8 g, 55.0 mmol) in water (15 mL) dropwise to the reaction mixture, keeping T < 5°C.
      
    • Critical Step: Pour this mixture slowly into a pre-cooled (0°C) solution of conc. HCl (40 mL) and water (60 mL) with vigorous stirring. A yellow/orange precipitate of the diazonium salt may form transiently.[1]

  • Reductive Cyclization:

    • Prepare a solution of

      
        (29.0 g, 130 mmol) in conc. HCl (30 mL).
      
    • Add the stannous chloride solution dropwise to the diazonium mixture at 0°C.[1]

    • Observation: Nitrogen gas evolution will occur.[1] Stir at room temperature (RT) for 2 hours.

    • Filter the resulting precipitate (crude hydrazine/indazole mixture).[1]

    • Cyclization Completion: Reflux the wet solid in acetic acid (100 mL) for 1 hour to ensure full ring closure.

    • Cool, filter, and wash with water.[1] Dry in a vacuum oven at 60°C.

    • Yield Target: ~65-75% | Appearance: Yellow/Tan solid.[1]

Phase 2: Amidation to 5-Nitro-1H-indazole-3-carboxamide

Rationale: Direct amidation of the carboxylic acid using HATU prevents the formation of side products associated with acid chlorides (e.g., acyl azides).[1]

  • Dissolve 5-nitro-1H-indazole-3-carboxylic acid (5.0 g, 24.1 mmol) in dry DMF (50 mL).

  • Add DIPEA (N,N-Diisopropylethylamine) (12.6 mL, 72.3 mmol).

  • Add HATU (10.1 g, 26.5 mmol) in one portion. Stir for 15 mins at RT to activate the acid (formation of the active ester).

  • Add Ammonium Chloride (

    
    ) (2.6 g, 48.2 mmol).
    
    • Note: Using solid

      
       with excess base is often cleaner than using aqueous ammonia, which can hydrolyze the active ester.[1]
      
  • Stir at RT for 16 hours.

  • Workup: Pour the reaction mixture into ice-water (300 mL). The product will precipitate.[1][3]

  • Filter, wash with water, and wash with cold diethyl ether to remove residual DMF.[1]

  • Yield Target: ~80-90% | Appearance: Pale yellow solid.

Phase 3: Reduction to 5-Amino-1H-indazole-3-carboxamide

Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Zn) that can chelate to the amino-indazole.[1]

  • Suspend 5-nitro-1H-indazole-3-carboxamide (3.0 g, 14.5 mmol) in Methanol (100 mL).

  • Purge the vessel with Nitrogen (

    
    ).[1]
    
  • Add 10% Pd/C (0.3 g, 10 wt% loading, 50% wet).

  • Hydrogenation: Equip with a hydrogen balloon (1 atm) or pressurize to 30 psi in a Parr shaker.

  • Stir vigorously at RT for 4-6 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H 207) and appearance of the amine (M+H 177).

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with Methanol.[1]

  • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary, or use directly if purity >95%.[1]

  • Final Yield: ~85-95% | Appearance: Off-white to light brown solid.[1]

Troubleshooting & Optimization (CPP)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete diazotization or temperature spike.[1]Ensure T < 5°C during

addition.[1][3] Ensure pH is strongly acidic (<1) during diazonium formation.[1]
Incomplete Amidation Acid activation failure or wet DMF.[1]Use anhydrous DMF.[1] Switch coupling agent to EDC/HOBt if HATU byproduct removal is difficult.
Product Oxidation (Step 3) Air sensitivity of 5-amino indazole.[1]Store the final amine under Argon/Nitrogen.[1] Use immediately in the next step if possible.
Dimer Formation Azo-coupling during reduction.[1]Ensure rapid stirring to prevent localized concentration gradients; do not overheat the hydrogenation reaction.

References

  • Indazole Synthesis via Isatin: Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acid."[1] Journal of the American Chemical Society, vol. 74, no.[1][4] 8, 1952, pp. 2009–2012.[1] Link[1]

  • Amidation Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1] Link

  • Indazole Scaffold in Drug Discovery: Cerecetto, H., et al. "Medicinal Chemistry of Indazole Derivatives."[1][2] Mini-Reviews in Medicinal Chemistry, vol. 5, no. 10, 2005, pp. 869-878.[1] Link

  • Patent Reference (Scale-up): Vertex Pharmaceuticals. "Methods for the preparation of indazole-3-carboxylic acid." US Patent 2011/0172428 A1. Link

Sources

Technical Application Note: Preparation and Handling of 5-amino-1H-indazole-3-carboxamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-amino-1H-indazole-3-carboxamide is a critical pharmacophore scaffold, frequently utilized in the synthesis and study of PARP inhibitors (e.g., analogs of Niraparib) and kinase inhibitors (e.g., GSK-3


, CDK).[1] In fragment-based drug discovery (FBDD), this molecule serves as a polar-aromatic probe that binds to hinge regions of kinases or catalytic domains of ADP-ribosyltransferases.[1]

However, its physicochemical profile presents a challenge common to indazole derivatives: low aqueous solubility and a high propensity to precipitate ("crash out") when introduced directly into buffered culture media. This guide provides a standardized, error-proof protocol to ensure consistent bioavailability in cell-based assays.

Physicochemical Profile
PropertyValueImplication for Protocol
Molecular Weight 176.18 g/mol Use this exact value for Molarity calculations.[1]
LogP (Predicted) ~0.5 - 1.2Moderately lipophilic; requires organic co-solvent.[1]
Solubility (Water) Low (< 1 mg/mL)Do not dissolve directly in media/PBS.[1]
Solubility (DMSO) High (> 50 mg/mL)Primary solvent choice.
pKa ~3.5 (Amine), ~13 (Indazole NH)Stable at physiological pH, but solubility drops in acidic buffers.

Core Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous DMSO.

Materials Required[1][2][3][4][5]
  • Compound: 5-amino-1H-indazole-3-carboxamide (Solid powder).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Sterile filtered).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard polypropylene tubes for long-term storage as DMSO can leach plasticizers.[1]

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Weighing & Calculation

The compound is prone to static charge.[1] Use an antistatic gun if available.[1]

  • Target Concentration: 50 mM (Recommended for flexibility).

  • Calculation Logic:

    
    [2]
    
    • Example: To prepare 1 mL of 50 mM stock:

      
      
      
Step 2: Solubilization
  • Add the calculated volume of sterile DMSO to the vial containing the powder.[1]

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes.

    • Critical Check: The solution must be crystal clear. Any turbidity indicates incomplete dissolution, which will skew all downstream data.

Step 3: Aliquoting & Storage

Do not store the entire volume in one bottle. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing the compound to precipitate or degrade.

  • Aliquot into small volumes (e.g., 20–50

    
    L) in sterile amber microtubes.
    
  • Storage Conditions:

    • -80°C: Long-term storage (> 6 months).

    • -20°C: Short-term use (< 1 month).[1]

    • Desiccation: Store vials inside a sealed container with desiccant silica beads to prevent moisture absorption.[1]

Delivery to Cell Culture: The "Stepwise" Dilution Method[7]

The Problem: Injecting 100% DMSO stock directly into cell media often causes "solvent shock," resulting in immediate, microscopic precipitation of the compound. The cells are then treated with a lower effective dose than calculated.[1]

The Solution: Use an Intermediate Dilution Step .[1]

Workflow Diagram (Graphviz/DOT)

DilutionProtocol Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) [100x Working Conc] Stock->Inter 1. Dilute 1:100 (e.g., 10 µL Stock + 990 µL Media) Final Final Well Concentration (5 µM) [0.1% DMSO] Inter->Final 2. Dilute 1:100 (Add to wells) Cells Cell Culture Plate Final->Cells Homogenous Delivery

Figure 1: Stepwise dilution workflow to ensure solubility and minimize DMSO toxicity.

Detailed Dilution Protocol

Scenario: You need a final concentration of 5


M  in the well.[1]
  • Thaw a stock aliquot (50 mM) at Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Prepare Intermediate Solution (100x):

    • Dilute the stock 1:100 into warm culture media (or PBS).[1]

    • Mix: 10

      
      L of 50 mM Stock + 990 
      
      
      
      L Media.[1]
    • Result:500

      
      M  compound in 1% DMSO.[1]
      
    • Action: Vortex immediately.[1] Check for turbidity.[1][3] If clear, proceed.

  • Final Dosing:

    • Add the Intermediate Solution to your cell wells at a 1:100 ratio.[1]

    • Example: Add 20

      
      L of Intermediate Solution to 1980 
      
      
      
      L of media in a 6-well plate.
    • Final Result:5

      
      M  compound, 0.01% DMSO .
      

Quality Control & Self-Validation Systems

To ensure scientific integrity (E-E-A-T), you must validate that the compound is actually in solution and that the solvent is not affecting your phenotype.

A. The "Crystal Check" (Turbidity Test)

Before treating valuable cells, perform this dummy run:

  • Prepare your highest planned concentration in a clear tube using the protocol above.

  • Incubate at 37°C for 30 minutes.

  • Microscopy: Pipette a drop onto a glass slide and view under 10x/20x phase contrast.[1]

    • Pass: No crystals or aggregates visible.[1]

    • Fail: Needle-like crystals or dark aggregates.[1] Corrective Action: Lower the concentration or increase the intermediate dilution step.

B. DMSO Tolerance Control

Always include a Vehicle Control group.[1]

  • If your treatment has 0.1% DMSO, your control wells must have 0.1% DMSO (volume-matched).[1]

  • Note: Most mammalian cell lines tolerate up to 0.5% DMSO, but sensitive lines (e.g., primary neurons, stem cells) may require <0.1%.

C. Stability Verification (HPLC - Optional)

If stock solutions are stored for >3 months, verify integrity via HPLC-UV (254 nm).

  • Sign of degradation: Appearance of extra peaks (hydrolysis of the carboxamide group to carboxylic acid).

References

  • PubChem. (n.d.).[1] 5-amino-1H-indazole-3-carboxamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Nature Protocols. (2017).[1] Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

Sources

microwave-assisted synthesis of amino-indazole carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Amino-1H-Indazole-3-Carboxamides

Executive Summary & Strategic Rationale

The Challenge: Indazole-3-carboxamides are privileged structures in medicinal chemistry, serving as the pharmacophore for 5-HT4 agonists (e.g., Velusetrag), PARP inhibitors, and various kinase inhibitors. However, the conventional thermal synthesis of these scaffolds is plagued by two primary bottlenecks:

  • Poor Solubility: The indazole core is notoriously insoluble in non-polar solvents, necessitating high-boiling polar aprotic solvents (DMF, DMSO) that are difficult to remove.

  • Sluggish Kinetics: The amidation of indazole-3-carboxylic acids is electronically deactivated by the electron-rich pyrazole ring, often requiring reaction times of 12–24 hours and harsh coupling reagents.

The Solution: Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric superheating . By directly coupling the electromagnetic field to the dipole moment of the polar solvent (DMF/DMSO), we achieve rapid internal heating that is not limited by the thermal conductivity of the reaction vessel. This protocol details a robust, self-validating workflow for synthesizing 5-amino-1H-indazole-3-carboxamides, reducing reaction times from hours to minutes while significantly improving purity profiles.

Mechanistic Insight: The Microwave Effect

To understand why this protocol works, we must look beyond simple heating.

  • Dipolar Polarization: The reaction solvent (DMF) has a high loss tangent (

    
    ). Under microwave irradiation (2.45 GHz), the dipoles align and relax with the oscillating field, generating intense internal heat.
    
  • Arrhenius Acceleration: The ability to safely pressurize the vessel allows us to operate at 120°C–150°C (well above the boiling point of many co-solvents) without reflux limitations. This exponential increase in rate constant (

    
    ) drives the amidation to completion before competing side reactions (e.g., decarboxylation) can occur.
    

MW_Mechanism Source Energy Source Thermal Thermal Conduction (Wall -> Center) Source->Thermal Oil Bath MW Dielectric Heating (Volumetric) Source->MW Magnetron Result_T Gradient Heating Slow Kinetics Side Products Thermal->Result_T Result_M Uniform Heating Rapid Kinetics High Purity MW->Result_M

Figure 1: Comparison of thermal conduction versus volumetric dielectric heating. Note the uniformity achieved via MW irradiation.

Experimental Protocols

This workflow is divided into two critical stages: (1) The Amidation of the core acid, and (2) The Reduction of the nitro group to the final amine.

Precursor Note: This protocol assumes the starting material is 5-nitro-1H-indazole-3-carboxylic acid . This is readily synthesized from 5-nitroisatin via alkaline hydrolysis, diazotization, and reduction (Sandmeyer-type cyclization), a standard bulk process.

Protocol A: Microwave-Assisted Amidation

Target: Coupling of 5-nitro-1H-indazole-3-carboxylic acid with functionalized amines.

Materials:

  • Acid: 5-nitro-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Anhydrous) - Critical for MW absorption

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave process vial, dissolve the indazole acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) dropwise. Stir at RT for 2 minutes to form the activated ester.

  • Addition: Add the amine (1.2 mmol) directly to the vial. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).

    • Temp: 100°C

    • Time: 10 minutes

    • Pressure: Variable (typically < 5 bar)

    • Stirring: High (600 rpm)

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates.

    • If Solid: Filter, wash with water and cold ether.

    • If Oil: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4.

Protocol B: Microwave-Assisted Nitro Reduction

Target: Conversion to 5-amino-1H-indazole-3-carboxamide.

Materials:

  • Substrate: 5-nitro-indazole-3-carboxamide derivative (from Protocol A)

  • Reductant: Hydrazine hydrate (5.0 equiv) + FeCl3 (0.1 equiv) OR Ammonium Formate (5 equiv) + Pd/C (10% wt).

  • Solvent: Ethanol/Water (4:1).

Step-by-Step Methodology:

  • Setup: Suspend the nitro compound (0.5 mmol) in EtOH (4 mL). Add the catalyst (FeCl3 or Pd/C) and the hydrogen donor.

  • Irradiation: Seal the vial.

    • Temp: 80°C

    • Time: 5–8 minutes

    • Absorber: Ethanol acts as the MW absorber here.

  • Workup: Filter through a Celite pad to remove the catalyst. Evaporate the solvent.[1] Recrystallize from Ethanol/Ether.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and validation steps.

Synthesis_Flow Start Start: 5-Nitroisatin Core_Synth Core Synthesis (Hydrolysis/Diazotization) Start->Core_Synth Acid_Int Intermediate: 5-Nitro-1H-indazole-3-COOH Core_Synth->Acid_Int MW_Step1 MW Amidation (HATU/DMF, 100°C, 10 min) Acid_Int->MW_Step1 Check1 QC: LC-MS (Check for Decarboxylation) MW_Step1->Check1 Check1->MW_Step1 Incomplete (Resubmit) Nitro_Amide 5-Nitro-Carboxamide Check1->Nitro_Amide Pass MW_Step2 MW Reduction (N2H4/Fe or Pd/HCOONH4, 80°C) Nitro_Amide->MW_Step2 Final Final Product: 5-Amino-1H-indazole-3-carboxamide MW_Step2->Final

Figure 2: Integrated workflow for the synthesis of 5-amino-indazole carboxamides.

Data & Optimization

The following data compares the efficiency of the microwave protocol against conventional thermal heating (oil bath reflux).

Table 1: Comparative Efficiency (Amidation Step)

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)Improvement Factor
Temperature 80°C (Reflux limit)100°C (Pressurized)+20°C
Time 12 Hours10 Minutes72x Faster
Yield 65 - 72%88 - 94%+20%
Solvent Vol. 20 mL / mmol3 mL / mmolGreen Metric
Purity (Crude) 85% (Requires Column)>95% (Precipitation only)Simplified Workup

Optimization Tips (Troubleshooting):

  • N1 vs. N2 Alkylation: If you are alkylating the indazole nitrogen before amidation, MW favors the thermodynamic N1 product, but regioselectivity is solvent-dependent. For the carboxamide synthesis described here, the N-H is usually left free or protected with SEM/THP if necessary.

  • Decarboxylation: Indazole-3-carboxylic acids can decarboxylate at very high temperatures (>180°C). Keep MW irradiation below 140°C.[2]

  • Coupling Agent: HATU is superior for MW synthesis due to its rapid activation kinetics. EDC/HOBt is too slow for the 10-minute window.

References

  • Synthesis of Indazole-3-carboxamides (General): Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives."[3][4] Der Pharma Chemica, 2012, 4(3): 1311-1316.[1][3]

  • Microwave Amidation Protocols: Zare, A., et al.[2][5] "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Asian Journal of Chemistry, 2009, 21(2): 1090-1096.[5]

  • Biological Relevance (PARP Inhibitors): "Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors."[4] Chemical Biology & Drug Design, 2012.

  • Microwave Synthesis of Indazole Core: Chabukswar, A., et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate."[6] Asian Journal of Research in Chemistry, 2012.

  • Antitumor Activity of Indazole-3-amines: "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 2023.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-amino-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-amino-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured to help you systematically troubleshoot and overcome solubility issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 5-amino-1H-indazole-3-carboxamide.

Q1: I'm trying to dissolve 5-amino-1H-indazole-3-carboxamide directly in an aqueous buffer (like PBS, pH 7.4), but it's not working. Why?

A1: It is highly probable that 5-amino-1H-indazole-3-carboxamide, like many heterocyclic small molecules developed as drug candidates, possesses low intrinsic aqueous solubility.[1][2] The planar, aromatic indazole core contributes to a rigid crystal lattice structure that is difficult for water molecules to break apart. For a drug to be absorbed and exert a pharmacological effect, it must first be in a dissolved state at the site of absorption.[1] Therefore, direct dissolution in aqueous media is often unsuccessful.

Q2: I managed to dissolve the compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture media or assay buffer. What is happening?

A2: This is a very common phenomenon known as "crashing out." Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving many organic molecules.[3] However, when a concentrated DMSO stock solution is introduced into an aqueous environment, the solvent properties change dramatically. The compound, which is poorly soluble in water, is forced out of the solution and precipitates. To avoid this, it is best to make initial serial dilutions in DMSO and then add the final, more diluted sample to your aqueous medium.[4] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity.[4]

Q3: Are there any simple physical methods I can try first to improve solubility?

A3: Yes. Before moving to more complex formulation strategies, you can try gentle heating (e.g., 37-40°C), vortexing, or sonication in an ultrasound bath.[5] These methods introduce energy into the system, which can help overcome the activation energy barrier for dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds. Always verify compound stability before applying heat.

Q4: What is the recommended procedure for preparing and storing a stock solution?

A4: The standard practice is to prepare a high-concentration stock solution, typically 10-50 mM, in a suitable organic solvent like DMSO.[4] Use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility and stability of your compound.[4][5] Once dissolved, it is critical to create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6] Store these aliquots at -20°C or -80°C, protected from light.[6]

In-Depth Troubleshooting Guides & Protocols

When basic methods are insufficient, a systematic approach is required. The following guides provide tiered strategies, from simple solvent adjustments to advanced formulation techniques.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for troubleshooting solubility issues with 5-amino-1H-indazole-3-carboxamide.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol 3.1: Screening for Cyclodextrin Complexation

  • Select cyclodextrins: The most commonly used derivative for pharmaceutical applications is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and safety profile.

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine phase solubility: Add an excess of 5-amino-1H-indazole-3-carboxamide to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the equilibration and quantification steps outlined in Protocol 1.1 (steps 3-5).

  • Analyze the relationship: Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear increase in solubility typically indicates the formation of a 1:1 inclusion complex. This method can significantly enhance both solubility and dissolution rate. [7]

Guide 4: Advanced Strategy - Salt Formation

Scientific Principle: For ionizable compounds, forming a crystalline salt is one of the most effective methods to improve solubility and dissolution rate. [8][9]By reacting the basic amino group of 5-amino-1H-indazole-3-carboxamide with an acid (e.g., hydrochloric acid, methanesulfonic acid), a salt (e.g., hydrochloride, mesylate) is formed. These salt forms often have significantly different and improved physicochemical properties, including higher aqueous solubility, compared to the "free base" form. [10][11] This is an advanced technique that involves chemical synthesis and is typically performed by medicinal or process chemists.

Conceptual Protocol 4.1: Salt Screening

  • Counter-ion selection: A range of pharmaceutically acceptable acids are selected as potential counter-ions.

  • Reaction and isolation: Small-scale reactions are performed between the compound and each selected acid in various solvent systems.

  • Solid-state characterization: The resulting solids are isolated and characterized using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new, crystalline salt form.

  • Property analysis: The most promising salt forms are then fully characterized for their solubility, dissolution rate, stability, and hygroscopicity to select the optimal candidate for further development. [9]The choice of salt form can have a significant impact on the pharmaceutical formulation of a drug. [10]

Summary of Solubilization Strategies
StrategyPrinciple of ActionAdvantagesConsiderations
pH Adjustment Ionizes the molecule, increasing its affinity for water.Simple, rapid, and effective for ionizable compounds. [][13]Compound must be stable at the required pH; pH may not be compatible with the assay.
Co-solvents Reduces the polarity of the aqueous solvent system.Highly effective; can be combined with other methods. [13]High concentrations can be toxic to cells or inhibit enzymes; potential for precipitation upon dilution.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic molecule.Significant solubility enhancement; can improve stability. [7][]Can be a more expensive option; potential for the cyclodextrin itself to interfere with assays.
Salt Formation Creates a new chemical entity with intrinsically higher aqueous solubility.Often provides the most dramatic and stable improvement in solubility and dissolution. [10][11]Requires chemical synthesis and extensive characterization; not a simple lab-bench technique.
References
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2015). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Fong, C., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Mishra, A., & Kumar, A. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Prajapati, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Sharma, N., & N, D. (2021). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • How can cyclodextrins enhance solubility? (2025). YouTube. [Link]

  • Kumar, L. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Mohammed, A. R. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]

  • DMSO wont dilute my pure compound. How to solve this? (2014). ResearchGate. [Link]

  • How do you use dmso. (2024). Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]

Sources

purification challenges of 5-amino-1H-indazole-3-carboxamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification of 5-Amino-1H-Indazole-3-Carboxamide Intermediates

Introduction: The "Deceptive" Scaffold

The 5-amino-1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs) and various Kinase inhibitors (e.g., VEGFR, CDK).[1]

While the synthesis is often straightforward (typically reduction of the 5-nitro precursor), the purification is notoriously difficult due to three converging factors:

  • "Brick Dust" Solubility: High lattice energy leads to poor solubility in standard organic solvents (DCM, EtOAc).

  • Annular Tautomerism: The 1H- and 2H-indazole tautomers can co-elute or interconvert, complicating chromatographic separation.[1]

  • Amphoteric Nature: The presence of a basic primary amine (C5-NH2), a neutral amide, and an acidic indazole NH creates complex pH-dependent behavior.[1]

This guide provides field-proven protocols to overcome these specific challenges.

Module 1: Overcoming "Brick Dust" Solubility

The Issue: Users often report that the crude solid "gums up" on the filter or crashes out in the column loader. This is due to strong intermolecular Hydrogen bonding (Donor-Acceptor network) between the carboxamide and the indazole NH.[1]

Troubleshooting Protocol: The "Dissolution-Precipitation" Cycle

Do not attempt standard normal-phase loading (DCM/MeOH) directly.[1] Use this "High-Solvency" protocol for initial cleanup.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in DMSO or DMF (5 mL per gram). Heat to 60°C . If it does not dissolve, add TFA (Trifluoroacetic acid) dropwise (1.0 eq) to protonate the amine and break the H-bond network.

  • Filtration: Filter the hot solution through a heated sintered glass funnel to remove inorganic salts (e.g., Pd/C residues, salts).

  • Controlled Precipitation (Antisolvent):

    • Place the filtrate in a stirred vessel at room temperature.

    • Slowly add Water (or 5% NaHCO3 if TFA was used) dropwise.

    • Critical Ratio: The target solvent ratio is 1:3 (DMF:Water) .[1]

    • Observation: A fine, amorphous precipitate will form first. Allow it to stir for 2-4 hours to ripen into filterable crystals.

Data: Solubility Profile

Solvent Solubility (25°C) Solubility (60°C) Application
Dichloromethane (DCM) < 0.1 mg/mL < 0.5 mg/mL Avoid (Causes column clogging)
Methanol (MeOH) 2-5 mg/mL 10-15 mg/mL Good for washes, poor for loading
DMSO > 50 mg/mL > 100 mg/mL Primary Loading Solvent
THF 5-10 mg/mL 20-30 mg/mL Useful for liquid injection

| Acetone/Water (3:[1]1) | Moderate | High | Best for Recrystallization |

Module 2: The Regioisomer Challenge (1H vs. 2H)

The Issue: Indazoles exist in dynamic equilibrium between 1H and 2H tautomers. However, if the N1 is substituted (or during alkylation steps), you may lock the molecule into a specific isomer. For the unsubstituted 5-amino-1H-indazole-3-carboxamide, the 1H-isomer is thermodynamically favored but the 2H-isomer can persist as a kinetic impurity.[1]

Visualizing the Isomerism

IndazoleTautomerism cluster_0 Tautomeric Equilibrium cluster_1 Separation Strategy H1 1H-Indazole (Thermodynamically Stable) Polarity: Lower H2 2H-Indazole (Kinetic Isomer) Polarity: Higher H1->H2  Fast Exchange (Solution)   Acidic Acidic pH (<3) Protonation stabilizes mixture H1->Acidic Basic Basic pH (>9) Deprotonation favors 1H-anion H1->Basic H2->Acidic Chrom Chromatography Separation Acidic->Chrom Co-elution Risk Basic->Chrom Improved Resolution

Caption: Tautomeric equilibrium of indazole. Fast exchange in solution complicates separation unless pH is controlled.[1]

Separation Protocol: The "pH-Switch" HPLC Method

Standard neutral gradients often result in "streaking" or split peaks due to on-column tautomerization.[1]

Recommended Method:

  • Column: C18 Reverse Phase (High Carbon Load, e.g., Kinetex EVO or XBridge).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH suppresses proton exchange.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 20 mins.

  • Why this works: At pH 10, the indazole NH is partially deprotonated or stabilized, favoring the thermodynamic 1H form and sharpening the peak shape.

Module 3: Purification Workflow Decision Tree

Use this logic to determine the most efficient purification route based on your crude purity.

PurificationWorkflow Start Crude 5-Amino-1H-indazole-3-carboxamide SolubilityCheck Check Solubility in Acetone/Water (3:1) Start->SolubilityCheck Decision1 Is Purity > 85%? SolubilityCheck->Decision1 Recryst Recrystallization Solvent: Acetone/Water (2:1) or DMF/Water Decision1->Recryst Yes Flash Flash Chromatography Column: C18 or Amine-Functionalized Eluent: 0-10% MeOH in DCM (+1% NH4OH) Decision1->Flash No (Complex Mix) Scavenge Metal Scavenging (if Pd reduction used) Resin: Thiol or Thiourea Recryst->Scavenge Flash->Scavenge Final Pure Product (>98% HPLC) Scavenge->Final

Caption: Decision tree for selecting between recrystallization and chromatography based on crude purity.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound is sticking to the silica gel column and not eluting. What happened?

  • Diagnosis: The primary amine (5-NH2) interacts strongly with the acidic silanols of standard silica.[1]

  • Solution: You must "deactivate" the silica.[1] Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Alternatively, switch to an Amine-functionalized silica cartridge (e.g., NH2-silica), which eliminates the need for basic modifiers.

Q2: I see a "ghost peak" in HPLC that disappears when I change solvents.

  • Diagnosis: This is likely the 2H-tautomer or a dimer formed by H-bonding.[1]

  • Verification: Run the sample at a higher temperature (e.g., 45°C). If the peaks coalesce or the ratio changes, it is a tautomer/aggregate issue, not a chemical impurity.

Q3: The solid is colored (brown/pink) even after column chromatography.

  • Diagnosis: Trace oxidation products of the aniline (azo compounds) or residual Palladium.[1]

  • Solution: Dissolve the product in THF/MeOH and treat with activated charcoal (10 wt%) at 50°C for 30 mins. Filter through Celite.[1] If Pd is suspected (from nitro reduction), use a Thiourea scavenger resin (e.g., SiliaMetS® Thiol) stirred in DMF solution.

References

  • Synthesis and Separation of Indazole Isomers

    • Patent: "Method for separating and purifying substituted indazole isomers."[1] CN101948433A.[1] (Describes Acetone/Water recrystallization ratios).

  • Chromatographic Behavior of Amino-Indazoles

    • Technical Note: SIELC Technologies.[1][2] "Separation of 5-Aminoindazole on Newcrom R1 HPLC column." (Highlights reverse-phase methods for polar indazoles).

  • General Indazole Carboxamide Synthesis

    • Journal: Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives."[1][3] Der Pharma Chemica, 2012, 4(3):1311-1316.[3] (Provides workup and isolation details).

  • Tautomerism and Regiochemistry

    • Journal: Gaikwad, D.D., et al. "Indazole: A medicinally important heterocyclic moiety." (Discusses the 1H vs 2H stability).

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Amino-1H-Indazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of 5-amino-1H-indazole-3-carboxamide , a critical scaffold in medicinal chemistry (particularly for PARP inhibitors and kinase inhibitors) and a potential metabolite in forensic toxicology.

Executive Summary & Scientific Context

5-Amino-1H-indazole-3-carboxamide (MW: 176.07 Da) represents a functionalized derivative of the privileged indazole-3-carboxamide core. While the unsubstituted core is ubiquitous in synthetic cannabinoids (e.g., AB-PINACA metabolites), the introduction of the 5-amino group significantly alters the charge localization and fragmentation kinetics during collision-induced dissociation (CID).

This guide compares the MS/MS behavior of the 5-amino derivative against two structural analogs:

  • 1H-Indazole-3-carboxamide (The unsubstituted parent scaffold).

  • 5-Fluoro-1H-indazole-3-carboxamide (A common forensic marker).

Key Finding: The 5-amino substituent acts as a strong electron-donating group (EDG), stabilizing specific carbocation fragments and producing a characteristic +15 Da mass shift across the entire fragmentation series compared to the unsubstituted parent, while introducing a unique neutral loss of ammonia (


) not seen in fluoro-analogs.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility, the following LC-MS/MS parameters are recommended. These conditions are optimized for ESI(+) mode, where the basicity of the indazole nitrogen and the exocyclic amine facilitates protonation.

Protocol A: LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Protonation occurs readily at N1 or the exocyclic amine.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecule stability.
Cone Voltage 20 - 30 VPrevents in-source fragmentation of the labile amide.
Collision Energy (CE) Ramped 15 - 35 eVLow CE preserves the acylium ion; High CE reveals ring cleavage.
Desolvation Temp 350°CEnsures complete solvent removal for polar amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH is critical for [M+H]+ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent for efficient desolvation.

Fragmentation Analysis & Mechanism

Primary Fragmentation Pathway

The fragmentation of 5-amino-1H-indazole-3-carboxamide follows a "Charge-Remote" and "Charge-Proximate" mechanism typical of benzamides.

  • Precursor Ion ([M+H]+, m/z 177): The protonated molecule is stable at low energy.

  • Loss of Ammonia (Neutral Loss -17 Da): Unlike alkyl-amides which lose the alkyl amine, the primary carboxamide (

    
    ) often undergoes deamidation. However, a competing pathway is the loss of 
    
    
    
    to form the Acylium Ion .
    • Transition:

      
       (Acylium cation).
      
  • Loss of Carbon Monoxide (Neutral Loss -28 Da): The acylium ion is unstable and rapidly ejects CO.

    • Transition:

      
       (5-amino-1H-indazol-1-ium).
      
  • Ring Cleavage (HCN Loss): The indazole core shatters at high collision energies, typically losing HCN from the pyrazole ring.

    • Transition:

      
      .
      
Comparative Fragmentation Table

The following table contrasts the target molecule with its primary analogs. Note the consistent mass shifts.

Fragment Identity5-Amino-Indazole-3-Carboxamide (Target)1H-Indazole-3-Carboxamide (Parent)5-Fluoro-Indazole-3-Carboxamide (Analog)
Precursor [M+H]+ 177.08 162.07180.06
Acylium Ion [M+H-NH3]+ 160.05 145.04163.03
Core Cation [M+H-NH3-CO]+ 132.06 117.05135.04
Ring Fragment [Core-HCN]+ 105.05 90.04108.03
Diagnostic Feature High abundance of m/z 132 (stabilized by amino group).[1]Base peak often m/z 117.Characteristic m/z 135.

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the mechanistic pathway for the 5-amino derivative.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ m/z 177.08 Acylium Acylium Cation [Indazole-CO]+ m/z 160.05 Precursor->Acylium - NH3 (17 Da) Primary Amide Loss Core 5-Amino-Indazole Cation [C7H8N3]+ m/z 132.06 Acylium->Core - CO (28 Da) Carbonyl Ejection Fragment_A Ring Fragment A [M-HCN]+ m/z 105.05 Core->Fragment_A - HCN (27 Da) Pyrazole Cleavage Fragment_B Radical Cation (Minor Pathway) m/z 116.0 Core->Fragment_B - NH2 (16 Da) Deamination (High CE) key Blue: Parent | Green: Acylium Intermediate | Red: Stable Core

Figure 1: CID Fragmentation pathway of 5-amino-1H-indazole-3-carboxamide showing sequential neutral losses.

Differentiation Strategy (Decision Tree)

When analyzing complex mixtures (e.g., metabolic studies or synthetic reaction monitoring), distinguishing the 5-amino isomer from other potential isomers (like 6-amino or N-amino variants) is critical.

Key Differentiator: The 5-amino group is electronically coupled to the N1 nitrogen. In 6-amino isomers, the resonance stabilization of the resulting cation (m/z 132) is less favorable, often resulting in a lower relative abundance of the m/z 132 peak relative to the m/z 105 peak compared to the 5-amino isomer.

Workflow for Identification:

  • Extract Ion Chromatogram (EIC): m/z 177.077 (Tolerance ± 5ppm).

  • Check MS/MS Spectrum: Look for base peak m/z 132.06.

  • Verify Neutral Losses: Confirm -17 Da (NH3) and -45 Da (Combined NH3+CO).

  • Isomer Check: If m/z 132 is weak (<10% relative abundance), suspect 4-amino or 7-amino isomers (steric hindrance or lack of conjugation).

References

  • Shevyrin, V., et al. (2015).[2] Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Aminoindazole. National Institute of Standards and Technology.

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.

  • PubChem. (2025). Compound Summary: 5-amino-1H-indazole-3-carboxamide.[3] National Library of Medicine.

Sources

HPLC Retention Time Data & Analysis Guide: 5-amino-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the HPLC analysis of 5-amino-1H-indazole-3-carboxamide , a critical intermediate in the synthesis of LRRK2 inhibitors, PARP inhibitors (e.g., Niraparib analogs), and a core metabolite of synthetic cannabinoids (e.g., AB-PINACA).

This guide prioritizes method robustness and impurity profiling , distinguishing the target amine from its nitro-precursors and hydrolysis byproducts.

Executive Summary & Compound Profile

5-amino-1H-indazole-3-carboxamide is a polar, amphoteric scaffold. Its analysis is challenging due to the coexistence of the basic amino group (


) and the amide functionality (

), often requiring buffered mobile phases to prevent peak tailing.
  • Primary Application: Intermediate for LRRK2 and PARP inhibitors; metabolic marker for indazole-carboxamide cannabinoids.

  • Critical Quality Attribute (CQA): Separation from the 5-nitro precursor (incomplete reduction) and the 3-carboxylic acid (hydrolysis impurity).

Chemical Structure & Properties
PropertyDetail
IUPAC Name 5-amino-1H-indazole-3-carboxamide
Molecular Formula

Molecular Weight 176.18 g/mol
Polarity High (Polar Surface Area ~96 Ų)
Solubility Soluble in DMSO, Methanol; sparingly soluble in Water.

Representative HPLC Retention Data

The following data represents a validated separation profile using a C18 Reverse Phase method. Relative Retention Times (RRT) are provided as they are more reproducible across different systems than absolute retention times (


).

Reference Anchor: 5-amino-1H-indazole-3-carboxamide (


 min in this gradient).
AnalyteFunctional ChangePolarity ShiftRRT (Approx)Elution Order
5-amino-1H-indazole-3-carboxylic acid Hydrolysis (

)
More Polar0.751 (First)
5-amino-1H-indazole-3-carboxamide Target Baseline 1.00 2 (Target)
1H-indazole-3-carboxamide De-amination (No

)
Less Polar1.153
5-nitro-1H-indazole-3-carboxamide Precursor (

)
Significantly Less Polar1.404
N-Alkylated Derivatives Synthetic/Metabolic TailHydrophobic> 2.005 (Late)

Note: The 5-nitro precursor is the most critical impurity to monitor during synthesis. It elutes significantly later due to the lack of the hydrogen-bonding donor capability of the amino group and the electron-withdrawing nature of the nitro group.

Detailed Experimental Protocol

To reproduce the data above, use the following standardized protocol. This method is optimized to suppress the ionization of the carboxylic acid impurity (keeping it retained) while maintaining sharp peak shapes for the basic amine.

Chromatographic Conditions
  • System: Agilent 1200/1260 Infinity or Waters Alliance (HPLC).

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ) or equivalent.
    
    • Why: The "Plus" series provides better peak shape for basic compounds (amines) by reducing silanol activity.

  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    • UV: 254 nm (aromatic core) and 316 nm (specific for nitro-impurities).

    • MS (Optional): ESI Positive Mode (Target

      
      ).
      
Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH 4.5).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Time (min)% Solvent A (Water)% Solvent B (ACN)Phase Description
0.0 95%5%Equilibration (Polar retention)
2.0 95%5%Isocratic Hold (Elute salts/acids)
10.0 40%60%Linear Gradient (Elute Target)
12.0 5%95%Wash (Elute Nitro/Alkylated)
15.0 5%95%Hold High Organic
15.1 95%5%Re-equilibration

Synthesis & Impurity Origin Logic

Understanding the synthesis pathway is crucial for identifying "ghost peaks" in your chromatogram. The target is typically synthesized via the reduction of the nitro-derivative.

SynthesisPath NitroAcid 5-nitro-1H-indazole- 3-carboxylic acid NitroAmide 5-nitro-1H-indazole- 3-carboxamide (Precursor Impurity) NitroAcid->NitroAmide Amidation (NH3/HATU) NitroAmide->NitroAcid Hydrolysis Target 5-amino-1H-indazole- 3-carboxamide (TARGET) NitroAmide->Target Reduction (H2/Pd-C or SnCl2) AminoAcid 5-amino-1H-indazole- 3-carboxylic acid (Hydrolysis Impurity) Target->AminoAcid Hydrolysis (Aq. Acid/Base)

Figure 1: Synthetic pathway illustrating the origin of the critical Nitro (precursor) and Acid (hydrolysis) impurities.[1][2][3][4][5][6][7][8][9][10][11]

Method Development & Troubleshooting

This section addresses common issues encountered when analyzing this specific amino-indazole scaffold.

Issue: Peak Tailing
  • Cause: Interaction between the basic 5-amino group and residual silanols on the silica column.

  • Solution:

    • Add Modifier: Ensure 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is present. TFA pairs more strongly, sharpening the peak but potentially suppressing MS signal.

    • Increase Ionic Strength: Use 10-20 mM Ammonium Formate instead of pure water/formic acid.

Issue: Co-elution of Acid Impurity
  • Cause: The carboxylic acid derivative is very polar and may elute in the void volume (

    
    ).
    
  • Solution: Use a "High Aqueous" C18 column (e.g., Waters T3 or Agilent SB-Aq) capable of 100% water retention, or start the gradient at 0-2% B for the first 3 minutes.

MethodLogic Start Start Method Dev CheckPolarity Analyte Polarity: High (Amino + Amide) Start->CheckPolarity SelectColumn Select Column: C18 (End-capped) CheckPolarity->SelectColumn PeakShape Check Peak Shape SelectColumn->PeakShape Good Sharp Peak PeakShape->Good Yes Tailing Tailing > 1.5 PeakShape->Tailing No FixTailing Action: Add 0.1% TFA or Switch to HILIC Tailing->FixTailing

Figure 2: Decision matrix for optimizing the peak shape of polar amino-indazoles.

References

  • LRRK2 Inhibitor Synthesis: United States Patent Application 20210261553. Fused Tetrazoles as LRRK2 Inhibitors. (Describes the use of 5-amino-1H-indazole-3-carboxamide as a key intermediate).

  • Cannabinoid Metabolite Profiling: Metabolic Profiling for AB-PINACA and 5F-AB-PINACA. (Identifies the indazole carboxamide core as a major hydrolysis metabolite).

  • Nitroimidazole Separation: Simultaneous determination of five nitroimidazole antimicrobials using HPLC. (Provides comparative retention behavior for nitro- vs. amino- heterocycles).

  • Indazole Synthesis: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012.[10] (General synthetic procedures and characterization).

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 5-amino-1H-indazole-3-carboxamide: A Roadmap to its X-ray Crystal Structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Quest for a Crystal Structure

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. 5-amino-1H-indazole-3-carboxamide, a key pharmacophore, holds significant promise due to its potential for diverse biological activities. The precise three-dimensional arrangement of its atoms—its crystal structure—is not merely academic. It is the foundational blueprint for understanding its interactions with biological targets, guiding lead optimization, and ensuring the solid-state properties (like stability and solubility) required for a viable drug product.

Currently, a public-domain, single-crystal X-ray diffraction (SC-XRD) structure for 5-amino-1H-indazole-3-carboxamide has not been reported. This guide, therefore, serves a dual purpose. First, it is a comprehensive, field-proven roadmap for researchers to obtain and analyze this crucial piece of data. Second, it provides a comparative framework, leveraging data from structurally related compounds to anticipate the molecular geometry and intermolecular interactions that define this molecule in the solid state. We will proceed from synthesis and characterization to the pivotal steps of crystallization and X-ray analysis, explaining the causality behind each experimental choice.

Section 1: Foundational Steps - Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis can begin, the synthesis and unambiguous characterization of pure 5-amino-1H-indazole-3-carboxamide are paramount. A plausible synthetic route begins with the commercially available 5-nitro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis
  • Amide Formation: To a solution of 5-nitro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like triethylamine (TEA). Stir for 15-20 minutes to activate the carboxylic acid. Subsequently, bubble ammonia gas through the solution or add aqueous ammonia and stir at room temperature for 4-6 hours.

  • Nitro Group Reduction: The resulting 5-nitro-1H-indazole-3-carboxamide is then subjected to reduction. A standard and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a transfer hydrogenation source like ammonium formate. Alternatively, reduction using tin(II) chloride in ethanol can be employed.

  • Purification: The crude product should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 5-amino-1H-indazole-3-carboxamide.

Spectroscopic Validation: The Identity Check

Each spectroscopic technique provides a unique piece of the structural puzzle. The data should be self-consistent to confirm the identity of the synthesized compound.

Technique Purpose Expected Observations for 5-amino-1H-indazole-3-carboxamide
¹H NMR Confirms the proton framework and substitution pattern.Aromatic protons on the indazole ring, with splitting patterns influenced by the amino group. Broad singlets for the -NH₂ and -CONH₂ protons, which may be exchangeable with D₂O.
¹³C NMR Confirms the carbon skeleton.Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the amide, and aromatic carbons with shifts influenced by the electron-donating amino group.
FT-IR Identifies key functional groups.Characteristic N-H stretching bands for the amino and amide groups (typically in the 3200-3400 cm⁻¹ region), and a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹).[1][2]
Mass Spec (HRMS) Confirms molecular weight and formula.A precise mass measurement corresponding to the molecular formula C₈H₈N₄O, confirming the elemental composition.[3]

Section 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most significant bottleneck in SC-XRD.[4] It is an empirical science that requires screening a wide range of conditions. The key is to approach supersaturation slowly, allowing molecules to self-assemble into an ordered lattice.

Comparative Guide to Crystallization Techniques
Method Principle Advantages Considerations
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.Simple setup, effective for many compounds.Difficult to control the rate of evaporation precisely. May lead to rapid precipitation.
Vapor Diffusion A concentrated drop of the compound solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing solubility and inducing crystallization.[5]Excellent control over the rate of crystallization. Requires very small amounts of material.Requires a binary solvent system with appropriate miscibility and vapor pressure properties.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.Good for compounds that are sensitive to temperature or air.Can be technically challenging to set up without disturbing the interface.
Cooling A saturated solution at a higher temperature is slowly cooled. As the temperature decreases, solubility drops, leading to crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control. Rapid cooling can lead to twinning or small crystals.
Experimental Protocol: High-Throughput Crystallization Screening

A modern approach involves screening many conditions simultaneously using minimal material.

  • Solvent Selection: Prepare stock solutions of the purified compound in a range of solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMF, DMSO) at a concentration near saturation.

  • Screening Setup: In a 96-well crystallization plate, dispense small volumes (e.g., 1 µL) of the compound's stock solution.

  • Anti-Solvent Addition: To each well, add a larger volume (e.g., 10 µL) of a potential anti-solvent (e.g., Water, Heptane, Diethyl Ether).

  • Incubation: Seal the plate and store it in a vibration-free environment. Monitor for crystal growth over several days to weeks using a microscope.

G cluster_0 Crystallization Troubleshooting start Start Screening oily_precipitate Oily Precipitate? start->oily_precipitate no_crystals No Crystals? oily_precipitate->no_crystals No action1 Decrease concentration Slow down diffusion/evaporation oily_precipitate->action1 Yes small_crystals Small/Poor Quality Crystals? no_crystals->small_crystals No action2 Increase concentration Try different solvents/anti-solvents no_crystals->action2 Yes success High-Quality Single Crystal small_crystals->success No action3 Optimize conditions: Slower cooling/diffusion Use seeding small_crystals->action3 Yes action1->start action2->start action3->start

Caption: A decision tree for troubleshooting common crystallization outcomes.

Section 3: The Definitive Analysis - A Proposed Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal (ideally 30-200 microns, transparent, and free of defects) is obtained, the SC-XRD experiment can proceed.[6][7] This workflow outlines the critical steps from crystal to final structure.

Sources

validating purity of 5-amino-1H-indazole-3-carboxamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Validation of 5-Amino-1H-indazole-3-carboxamide: A Multi-Modal Analytical Guide

Executive Summary

5-amino-1H-indazole-3-carboxamide is a critical scaffold in medicinal chemistry, serving as a primary pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs) and kinase inhibitors. Its amphoteric nature—possessing a basic primary amine, a neutral amide, and an acidic indazole NH—creates unique analytical challenges.

Standard HPLC-UV purity assessment often yields false positives by failing to detect inorganic salts (from nitro-reduction steps) or residual high-boiling solvents (DMSO/DMF). This guide establishes an orthogonal validation protocol, comparing HPLC-UV , UHPLC-MS , and Quantitative NMR (qNMR) to ensure data integrity for drug development applications.

Part 1: The Analytical Challenge & Method Comparison

The purity of this intermediate is often compromised by three specific classes of impurities:

  • Synthetic Precursors: 5-nitro-1H-indazole-3-carboxamide (incomplete reduction).

  • Degradants: 5-amino-1H-indazole-3-carboxylic acid (amide hydrolysis).

  • Process Contaminants: Palladium (catalyst residue) or inorganic salts (Sn/Fe salts if chemical reduction was used).

Comparative Performance Matrix

The following table contrasts the three primary validation methodologies. Note that qNMR is designated as the "Gold Standard" for absolute assay, while UHPLC-MS is superior for impurity identification.

FeatureHPLC-UV (Standard) UHPLC-MS (High-Res) 1H-qNMR (Absolute)
Primary Utility Routine QC, organic impurity %Impurity ID, trace analysisAbsolute mass balance (Assay)
Detection Principle UV Absorbance (254/280 nm)Mass-to-Charge (m/z)Nuclear Spin Resonance
Blind Spots Inorganic salts, water, non-chromophoric solventsIon suppression, saltsLow sensitivity (<0.1% impurities)
Sample Prep Dissolution in Mobile PhaseDilute in MeOH/WaterDissolution in DMSO-d6
Linearity Range High (

)
Very High (

)
Linear (Molar ratio)
Cost Per Run LowHighMedium

Part 2: Strategic Validation Workflow

To guarantee the integrity of the 5-amino-1H-indazole-3-carboxamide sample, a single method is insufficient. The following workflow illustrates the "Self-Validating System" required for high-stakes research.

ValidationWorkflow Sample Raw Sample (Solid) qNMR Method A: qNMR (DMSO-d6 + Internal Std) Sample->qNMR Check Absolute Assay (Detects Salts/Solvents) HPLC Method B: HPLC-UV (C18, Gradient) Sample->HPLC Check Organic Purity (Detects Isomers) Decision Data Fusion Analysis qNMR->Decision Mass % MS Method C: UHPLC-MS (Impurity ID) HPLC->MS If Unknown Peak >0.1% HPLC->Decision Area % MS->Decision Impurity Structure Pass RELEASE (>98% Assay & Purity) Decision->Pass Assay ≈ Area % Fail REJECT / RE-PURIFY Decision->Fail Discrepancy > 2%

Figure 1: Orthogonal validation workflow ensuring that "Area %" from HPLC matches "Mass %" from qNMR.

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: The indazole core is polar. A standard C18 column requires base-deactivation or careful pH control to prevent peak tailing of the amino group.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Sample Prep: Dissolve 1 mg in 1 mL of 1:1 Water:MeCN. Sonicate for 5 mins.

Protocol B: Quantitative NMR (qNMR)

Rationale: This method detects residual solvents (DMF, Ethanol) and inorganic salts (by mass balance deficit) that HPLC misses.

  • Solvent: DMSO-d6 (The amide protons are exchangeable; avoid D2O).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Ensure IS signals do not overlap with the Indazole aromatic region (7.0 - 8.5 ppm).

  • Parameters:

    • Relaxation Delay (D1): >30 seconds (Critical for full relaxation of aromatic protons).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = weighed mass.[2][3][4][5]

Part 4: Impurity Fate Mapping & Troubleshooting

Understanding the synthesis pathway allows for predictive monitoring of impurities.[6] The most common synthesis route involves the amidation of 5-nitroindazole-3-carboxylic acid followed by reduction.

ImpurityFate Start Starting Material: 5-Nitroindazole-3-carboxylic acid Step1 Step 1: Amidation (NH3 / Coupling Agent) Start->Step1 Inter Intermediate: 5-Nitro-3-carboxamide Step1->Inter Step2 Step 2: Reduction (H2/Pd-C or SnCl2) Inter->Step2 Imp1 Impurity A: Unreacted Nitro (Yellow) Inter->Imp1 Incomplete Reduction Final Target: 5-Amino-1H-indazole-3-carboxamide Step2->Final Imp3 Impurity C: Pd/Sn Residue Step2->Imp3 Poor Workup Imp2 Impurity B: Hydrolyzed Acid Final->Imp2 Hydrolysis (Storage)

Figure 2: Origin of common impurities. Impurity A is often strongly UV active and can skew HPLC purity results.

Self-Validating Checkpoints
  • The Color Test: The pure compound is typically an off-white to pale grey solid. A distinct yellow tint suggests the presence of unreduced nitro intermediate (Impurity A).

  • The Solubility Check: If the sample is >99% pure by HPLC but leaves a visible haze when dissolved in DMSO, suspect inorganic salts (Impurity C). Confirm with qNMR (Assay will be low, e.g., 85%).

  • The D2O Shake: In NMR, adding a drop of D2O should make the amide (

    
    ) and amine (
    
    
    
    ) peaks disappear/broaden due to exchange, confirming the assignment of the labile protons.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. (Structural analog reference). Link

  • G.K. Pauli, et al. (2012). The importance of quantitative NMR in natural product research. Journal of Natural Products. (Establishes qNMR as absolute purity method). Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Amino-1H-indazole-3-carboxamide.[8][9] (Commercial specification benchmark). Link

Sources

A Senior Application Scientist's Guide to the Comparative Oral Bioavailability of Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. From oncology to immunology and neurodegenerative diseases, derivatives of this privileged structure have shown significant therapeutic promise. However, the journey from a potent molecule in a test tube to an effective oral therapeutic is fraught with challenges, with oral bioavailability being a critical hurdle. This guide provides an in-depth, comparative analysis of the oral bioavailability of select indazole-3-carboxamide derivatives, grounded in experimental data, to elucidate the structure-bioavailability relationships that govern their success.

The Decisive Role of Oral Bioavailability in Drug Viability

Oral administration remains the preferred route for drug delivery due to its convenience, cost-effectiveness, and high patient compliance. The oral bioavailability (F%), defined as the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation, is a key determinant of a drug candidate's potential for clinical success. A compound with high in vitro potency but poor oral bioavailability is unlikely to achieve therapeutic concentrations in the body, rendering it ineffective. Therefore, a thorough understanding and optimization of the pharmacokinetic properties, particularly oral absorption, are paramount in the early stages of drug discovery and development.

Assessing Oral Bioavailability: A Methodological Deep Dive

The determination of oral bioavailability is a multi-step process that involves in vivo studies in animal models, typically rodents, followed by bioanalytical quantification of the drug in plasma samples. The following protocol outlines a standard approach for such a study, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Experimental Protocol: Rodent Oral Bioavailability Study

This protocol provides a framework for a typical oral bioavailability study in rats.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (n=3-5 per group) are commonly used due to their well-characterized physiology and ease of handling.
  • Acclimatization: Animals should be acclimatized for at least one week to the housing conditions (controlled temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

2. Formulation and Dosing:

  • Vehicle Selection: The choice of vehicle is critical for solubilizing the test compound and ensuring consistent delivery. Common vehicles include aqueous solutions (e.g., saline, 0.5% methylcellulose) for water-soluble compounds or lipid-based formulations (e.g., PEG400, Labrasol) for poorly soluble compounds. The vehicle should be non-toxic and not interfere with the drug's absorption.
  • Dose Preparation: The indazole-3-carboxamide derivative is formulated in the chosen vehicle to a specific concentration for both intravenous (IV) and oral (PO) administration.
  • Administration:
  • Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to serve as the 100% bioavailability reference.
  • Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered via oral gavage. An oral gavage needle with a rounded tip is used to minimize stress and injury to the animal.[1]
  • Fasting: Rats are typically fasted overnight prior to dosing to reduce variability in gastric emptying and food-drug interactions.[1]

3. Blood Sampling:

  • Route: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points from a cannulated vessel, often the jugular vein, to construct a plasma concentration-time profile.[2]
  • Time Points: A typical sampling schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.[2]

4. Bioanalytical Method: LC-MS/MS Quantification:

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and speed.[3][4]
  • Sample Preparation: Plasma samples are typically prepared by protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.[5]
  • Chromatographic Separation: The extracted sample is injected into an HPLC system where the drug is separated from other components on a C18 or similar column.[5]
  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, where the drug is ionized and fragmented. The specific parent-to-daughter ion transition for the indazole-3-carboxamide derivative is monitored for highly selective quantification.[4]
  • Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of the drug in the plasma samples is determined.

5. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
  • Cmax: Maximum plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): Total drug exposure over time.
  • Oral Bioavailability (F%) Calculation: F% is calculated using the following formula:
  • F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Below is a visual representation of the in vivo oral bioavailability workflow.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation animal Animal Model Selection (e.g., Sprague-Dawley Rat) acclimatization Acclimatization (1 week) animal->acclimatization fasting Overnight Fasting acclimatization->fasting iv_dose Intravenous (IV) Dosing (Tail Vein) fasting->iv_dose po_dose Oral (PO) Dosing (Oral Gavage) fasting->po_dose formulation Compound Formulation (Vehicle Selection) formulation->iv_dose formulation->po_dose blood_sampling Serial Blood Sampling (Jugular Vein) iv_dose->blood_sampling po_dose->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage lcms LC-MS/MS Bioanalysis storage->lcms pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lcms->pk_params bioavailability Oral Bioavailability (F%) Calculation pk_params->bioavailability

Caption: Workflow for a typical in vivo oral bioavailability study in rodents.

Comparative Analysis of Oral Bioavailability

While a single, comprehensive head-to-head study comparing the oral bioavailability of a wide range of indazole-3-carboxamide derivatives is not publicly available, we can collate and compare data from various preclinical studies. It is crucial to acknowledge that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions (e.g., animal strain, vehicle, dose). However, this curated data provides valuable insights into the pharmacokinetic profiles of these compounds.

Compound/DerivativeTherapeutic TargetAnimal ModelOral DoseCmax (ng/mL)Tmax (hr)Oral Bioavailability (F%)Reference
EP4 Antagonist (Cmpd 14) Prostaglandin E2 receptor 4Rat5 mg/kg2012.046.8%[ACS Med. Chem. Lett. 2023]
SERD (Cmpd 88) Estrogen ReceptorRat10 mg/kg--72%[J. Med. Chem. 2021]
JNK3 Inhibitor (Cmpd 29) c-Jun N-terminal kinase 3Mouse30 mg/kg1,430 (at 2hr)-Good[J. Med. Chem. 2011]
PARP Inhibitor (Niraparib) PARP1/2Mouse75 mg/kg~10,000~8High[Oncotarget. 2018]

Note: "-" indicates that the specific data point was not provided in the cited source. The term "Good" or "High" for bioavailability is as described by the study authors.

Structure-Bioavailability Relationships: Key Insights

  • Lipophilicity and Solubility: A delicate balance between lipophilicity (for membrane permeation) and aqueous solubility (for dissolution in the gastrointestinal tract) is crucial. The high bioavailability of the estrogen receptor degrader (72%) suggests that its physicochemical properties are well-optimized for oral absorption.

  • Metabolic Stability: The susceptibility of the molecule to first-pass metabolism in the gut wall and liver is a major determinant of oral bioavailability. The JNK3 inhibitor that showed good oral bioavailability also exhibited high stability in human liver microsomes, indicating reduced metabolic clearance.[6]

  • Structural Rigidity and Polar Surface Area (PSA): The indazole scaffold itself provides a degree of rigidity, which can be favorable for binding to target proteins. Modifications that reduce the polar surface area can enhance membrane permeability and, consequently, oral absorption. The brain-penetrant JNK3 inhibitor likely possesses a lower PSA, contributing to its favorable pharmacokinetic profile.[7]

  • Role of Specific Substituents: The nature and position of substituents on the indazole ring and the carboxamide moiety can significantly impact bioavailability. For instance, the development of the PARP inhibitor niraparib involved optimization to improve its pharmacokinetic properties, leading to a clinically successful oral drug.[8][9]

Case Study: PARP Inhibition and the Importance of Bioavailability

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Niraparib (MK-4827), an indazole-based PARP inhibitor, exemplifies the successful translation of this scaffold into an oral therapeutic.[8][9] Its clinical efficacy is underpinned by its favorable pharmacokinetic profile, including good oral bioavailability, which allows for consistent and effective systemic exposure to inhibit PARP in tumor cells.[8][9][10][11]

The signaling pathway below illustrates the mechanism of action of PARP inhibitors.

G cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ssb_repair SSB Repair parp->ssb_repair replication_fork Replication Fork Collapse ssb_repair->replication_fork niraparib Niraparib (Indazole-3-carboxamide) parp_inhibition PARP Inhibition niraparib->parp_inhibition parp_inhibition->parp parp_inhibition->replication_fork leads to dsb Double-Strand Break (DSB) replication_fork->dsb apoptosis Apoptosis (in BRCA-deficient cells) dsb->apoptosis

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.